molecular formula C8H11NS B077260 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine CAS No. 14770-79-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B077260
CAS No.: 14770-79-7
M. Wt: 153.25 g/mol
InChI Key: FTGVDKSMUBJBME-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound containing a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. Thiophene derivatives, including this compound, have been studied for their potential therapeutic properties and their role as intermediates in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus, where it can induce the expression of antioxidant genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. This results in the enhancement of cellular defenses against oxidative stress and inflammation . The compound’s action on NRF2 also affects the downstream pathways involved in inflammation, such as the NF-κB pathway .

Result of Action

The activation of NRF2 by this compound leads to a decrease in inflammation. The compound has been shown to inhibit inflammation stimulated by Escherichia coli Lipopolysaccharide (LPSEc) in macrophages . It also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in liver microsomes suggests that it may be affected by metabolic enzymes present in the liver . .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine has been shown to interact with various enzymes and proteins . The nature of these interactions is complex and can influence the function of these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. This includes its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427999
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-79-7
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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